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Compound of Interest

Compound Name: Autocamtide 2, amide

Cat. No.: B15617194

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide 2 is a highly selective and specific peptide substrate for Calcium/calmodulin-
dependent protein kinase Il (CaMKIl), a crucial serine/threonine kinase involved in a myriad of
cellular processes, including synaptic plasticity, learning, memory, and cardiac function.[1][2][3]
[4] Derived from the autophosphorylation site of the CaMKII a-subunit, Autocamtide 2 provides
a reliable tool for the in vitro and in cell-based assessment of CaMKII activity.[2] Its high affinity
for CaMKIlI, with a Michaelis constant (Km) of approximately 2 uM, makes it an ideal substrate
for sensitive kinase assays.[2] These application notes provide detailed protocols for utilizing
Autocamtide 2 in various amide kinase assay formats, including traditional radioactive assays
and non-radioactive luminescence and chromatography-based methods.
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Property Value Reference

H-Lys-Lys-Ala-Leu-Arg-Arg-

Amino Acid Sequence GIn-Glu-Thr-Val-Asp-Ala-Leu- [2]
OH

Molecular Weight 1527.77 g/mol [4]

Purity >95%

Appearance White to off-white solid [4]

Solubility Soluble in distilled water [2]

Store at -20°C. The product is
Storage hygroscopic and should be [2]
protected from light.

Quantitative Data Summary

The following table summarizes key quantitative data for CaMKII activity assays using
Autocamtide 2 as a substrate. These values can serve as a starting point for assay
optimization.
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CaMKII
Parameter Value Assay Type Reference
Isoform
. . 2,109
Specific Activity ] ADP-Glo CaMKIIB [5]
nmol/min/mg
o o 5,000 . :
Specific Activity ) Radiometric CaMKIIp [5]
nmol/min/mg
Specific Activity 960 nmol/min/mg  ADP-Glo CaMKlla [1]
Specific Activity 294 nmol/min/mg  Radiometric CaMKlla [1]
Km for .
) ~2 UM Not Specified CaMKiIl [2]
Autocamtide 2
Typical ) )
] 1 mg/ml stock Radiometric, .
Autocamtide 2 ] Not Specified [1][5]
) solution ADP-Glo
Concentration
Typical ATP Radiometric, -~
] 250 uM Not Specified [1]
Concentration ADP-Glo

Signaling Pathway

CaMKIl is a key mediator of calcium signaling. An increase in intracellular calcium leads to the

binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory

domain of CaMKII, displacing the autoinhibitory domain and activating the kinase. Activated

CaMKII can then phosphorylate various downstream substrates, including Autocamtide 2 in an

assay setting, leading to a cellular response.
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Caption: CaMKII activation by Ca2*/Calmodulin and subsequent substrate phosphorylation.
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Experimental Protocols

Here we provide detailed protocols for three common CaMKIl assay formats using Autocamtide
2.

Radiometric Kinase Assay ([*?P]-ATP)

This traditional method measures the incorporation of a radiolabeled phosphate from [y-
32P]ATP into Autocamtide 2.

Experimental Workflow:

Prepare Reaction Mix
(CaMKIl, Autocamtide 2, Buffer)

Initiate Reaction
(Add [y-2P]ATP)

Gncubate at 30°C)

Stop Reaction
(Spot onto P81 paper)

Wash P81 Paper
(1% Phosphoric Acid)

Scintillation Counting
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Caption: Workflow for a radiometric CaMKII assay using Autocamtide 2.

Materials:

Active CaMKIl enzyme

e Autocamtide 2 (1 mg/mL stock in dH20)

o Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT)
o [y-*2P]JATP (10 mCi/mL)

e 10X Caz*/Calmodulin solution (e.g., 20 mM CacClz, 100 pg/mL Calmodulin)

o P81 phosphocellulose paper

e 1% Phosphoric acid

 Scintillation fluid

Procedure:

e Prepare the reaction mixture: In a microcentrifuge tube on ice, combine the following:

o

10 pL diluted active CaMKII

[¢]

5 uL Autocamtide 2 (1 mg/mL)

[¢]

2.5 pL 10X Caz*/Calmodulin solution

[e]

2.5 pL Kinase Assay Buffer

e Prepare a blank control: Set up a parallel reaction excluding Autocamtide 2, replacing it with
dH20.

e Initiate the reaction: Add 5 pL of [y-32P]ATP solution to each tube to a final reaction volume of
25 L.
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 Incubate: Incubate the reaction tubes at 30°C for 15-30 minutes. The optimal time should be
determined empirically.

e Stop the reaction: Spot 20 pL of each reaction mixture onto a P81 phosphocellulose paper
strip.

o Wash the P81 paper: Wash the P81 strips three times for 10 minutes each in a beaker
containing 1% phosphoric acid with gentle stirring.

» Dry and count: Air dry the P81 strips and place them in a scintillation vial with scintillation
fluid. Measure the incorporated radioactivity using a scintillation counter.

o Calculate activity: Subtract the counts per minute (CPM) of the blank from the sample CPM
to determine the amount of 32P incorporated into Autocamtide 2.

Non-Radioactive Luminescence Kinase Assay (ADP-
Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is then
converted to a luminescent signal.[6][7]

Experimental Workflow:
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Caption: Workflow for the ADP-Glo™ CaMKIl assay with Autocamtide 2.

Materials:

¢ Active CaMKII enzyme
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e Autocamtide 2 (1 mg/mL stock in dH20)

o Kinase Assay Buffer

e ATP

e 10X Ca?*/Calmodulin solution

e ADP-Glo™ Kinase Assay Kit (Promega)

» White, opaque 96-well or 384-well plates
Procedure:

o Prepare the kinase reaction: In a well of a white assay plate, combine:

[e]

Diluted active CaMKII

Autocamtide 2

o

10X Ca2*/Calmodulin solution

[¢]

[¢]

Kinase Assay Buffer

[e]

ATP (to a final desired concentration, e.g., 25 uM)

o

Final reaction volume of 5-25 pL.
o Prepare a blank control: Set up a parallel reaction excluding the enzyme or substrate.
 Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

» Stop the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the
kinase reaction volume. Mix gently and incubate at room temperature for 40 minutes.

o Convert ADP to ATP and generate light: Add a volume of Kinase Detection Reagent equal to
the initial kinase reaction volume. Mix gently and incubate at room temperature for 30-60
minutes.
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¢ Read luminescence: Measure the luminescence using a plate-reading luminometer.

+ Analyze data: The luminescent signal is proportional to the amount of ADP produced and
thus to the CaMKII activity.

Non-Radioactive HPLC-MS Kinase Assay

This method directly measures the formation of the phosphorylated Autocamtide 2 product by
separating the reaction mixture using High-Performance Liquid Chromatography (HPLC) and
detecting the substrate and product by Mass Spectrometry (MS).[2]

Experimental Workflow:

Perform Kinase Reaction
(CaMKIl, Autocamtide 2, ATP, Buffer)

Stop Reaction
(e.g., acid quenching)

anect sample onto HPLC)

Separate Substrate and Product
(HPLC)

:

Detect and Quantify
(Mass Spectrometry)

Analyze Data
(Peak area ratio)
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Caption: Workflow for an HPLC-MS based CaMKII assay with Autocamtide 2.
Materials:

Active CaMKIl enzyme

Autocamtide 2

Kinase Assay Buffer

ATP

10X Ca2*/Calmodulin solution

Quenching solution (e.g., 10% formic acid)

HPLC system coupled to a mass spectrometer

Procedure:

Perform the kinase reaction: Set up the kinase reaction as described in the previous
protocols.

Stop the reaction: At desired time points, stop the reaction by adding a quenching solution,
such as formic acid, to denature the enzyme.[2]

Prepare for analysis: Centrifuge the quenched reaction to pellet any precipitated protein.
Transfer the supernatant to an HPLC vial.

HPLC-MS analysis: Inject the sample onto an appropriate HPLC column (e.g., a C18
column) and elute with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
The eluent is directed to the mass spectrometer for detection.

Data analysis: Monitor the ion counts for the mass-to-charge ratio (m/z) of both Autocamtide
2 and its phosphorylated form. The extent of phosphorylation can be determined by
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calculating the ratio of the peak area of the phosphorylated product to the sum of the peak

areas of the substrate and product.

Troubleshooting

Issue

Possible Cause

Suggested Solution

Low or no kinase activity

Inactive enzyme

Ensure proper storage and
handling of CaMKII. Use a

fresh aliquot.

Incorrect buffer composition

Verify pH and concentration of
all buffer components,

especially Mg2* and DTT.

Insufficient Ca2*/Calmodulin

Ensure adequate

concentrations of both calcium

and calmodulin for activation.

High background in radiometric

assay

Incomplete washing

Increase the number and
duration of washes with 1%

phosphoric acid.

Autophosphorylation of
CaMKlI

Include a no-substrate control
to quantify
autophosphorylation and
subtract this from sample

values.

Signal variability in ADP-Glo™

assay

Pipetting errors

Use calibrated pipettes and

ensure proper mixing.

Inconsistent incubation times

Precisely time all incubation

steps.

Poor peak separation in
HPLC-MS

Inappropriate HPLC gradient

Optimize the elution gradient
to achieve baseline separation

of substrate and product.

Column degradation

Use a new or thoroughly

cleaned HPLC column.
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Conclusion

Autocamtide 2 is a versatile and reliable substrate for the accurate measurement of CaMKII
activity. The choice of assay format will depend on the specific research needs, available
equipment, and safety considerations. The protocols provided herein offer a solid foundation for
researchers to investigate CaMKII function and to screen for potential modulators of its activity
in the context of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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